molecular formula C17H18O2 B139789 2-(3-(Benzyloxy)phenyl)-2-methylpropanal CAS No. 70120-09-1

2-(3-(Benzyloxy)phenyl)-2-methylpropanal

Cat. No. B139789
CAS RN: 70120-09-1
M. Wt: 254.32 g/mol
InChI Key: JZLCKKPJQXZUDI-UHFFFAOYSA-N
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Description

The compound “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” is likely an organic compound containing a benzyl ether group and an aldehyde group. The benzyl ether group consists of a phenyl ring (benzene ring) attached to an oxygen atom, which is in turn attached to a methyl group. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached to the carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a condensation reaction involving a suitable benzyl alcohol and a 2-methylpropanal .


Molecular Structure Analysis

The molecular structure would likely show the benzyl ether group and the aldehyde group attached to the second carbon in the propane chain .


Chemical Reactions Analysis

The compound could potentially undergo a variety of organic reactions. The aldehyde group is often reactive and can undergo reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Compounds like 2-(3-(Benzyloxy)phenyl)-2-methylpropanal often serve as precursors or intermediates in the synthesis of more complex molecules with diverse biological activities. Research has shown that similar structures can lead to the development of molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019)[https://consensus.app/papers/methyl2formyl-benzoate-review-synthesis-applications-farooq/73a4507d73385cd39c4fcc5234c678b9/?utm_source=chatgpt]. This highlights the importance of such compounds in medicinal chemistry, where they can be transformed into pharmacologically active agents.

Environmental and Material Applications

Some derivatives, particularly those related to benzoxaboroles and benzothiazoles, have found applications beyond pharmacology, including material science and environmental remediation. Benzoxaboroles, for instance, have been investigated for their binding properties, potentially serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009)[https://consensus.app/papers/benzoxaboroles-compounds-applications-adamczykwoźniak/1d0980f173615434be1d80c0046a0ba3/?utm_source=chatgpt]. These applications are crucial in developing sensing technologies and understanding biological interactions at the molecular level.

Antioxidant Properties

The investigation into synthetic phenolic antioxidants, closely related in structure to the specified compound, has revealed their importance in extending the shelf life of products by retarding oxidative reactions (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt]. Although the primary context here is their environmental occurrence and potential toxicity, it underscores the chemical reactivity of such compounds which could be harnessed for beneficial applications in stabilizing organic materials.

Safety And Hazards

As with any chemical, handling “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its synthesis, studying its properties in more detail, or exploring new applications .

properties

IUPAC Name

2-methyl-2-(3-phenylmethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLCKKPJQXZUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600640
Record name 2-[3-(Benzyloxy)phenyl]-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)-2-methylpropanal

CAS RN

70120-09-1
Record name 2-[3-(Benzyloxy)phenyl]-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 15° C. solution of 325 g. (1.25 mole) of 2-(3-benzyloxyphenyl)-2-methylpropionitrile in 1.85 liters of tetrahydrofuran is added 1.6 moles of diisobutylaluminum hydride as a 1.3 M solution in hexane (reaction temperature is maintained at 15°-18° C.). The reaction mixture is allowed to warm to room temperature and is stirred 2 hours longer. It is then quenched by addition to a solution of 170 ml. of concentrated sulfuric acid in 670 ml. of water (temperature ≤30° C.). The resultant mixture is allowed to warm to room temperature and is then stirred an additional 2 hours. The organic layer is separated and the aqueous phase extracted once with one liter of ether. The combined organic phase is washed with 500 ml. of water and 500 ml. of saturated sodium chloride, dried over magnesium sulfate and evaporated to yield 315 g. (99%) of the title product.
Quantity
1.25 mol
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reactant
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1.6 mol
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reactant
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solution
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1.85 L
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Yield
99%

Synthesis routes and methods II

Procedure details

Diisobutylaluminum hydride (300 mL, 0.3 mol of a 1.0 M solution in hexanes) was added dropwise to a cooled (15° C., ice-bath) solution of nitrile II (59.9 g, 0.24 mol) in anhydrous tetrahydrofuran (250 mL). The reaction temperature was maintained at 15-18° C. during the addition. The reaction was then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was hydrolyzed by addition of a cold solution of conc. H2SO4 (35.5 mL) in water (117.5 mL) with the temperature maintained at <30° C. The resultant mixture was stirred for a further 2 hours, then filtered, and the filtrate extracted with diethyl ether (2×250 mL), washed with water (300 mL), brine (300 mL), dried and concentrated under reduced pressure to give crude aldehyde III as a light-yellow oil (59.82 g, 98%) which was used without further purification. M+1=255.
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solution
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[Compound]
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hexanes
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solvent
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59.9 g
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250 mL
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35.5 mL
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117.5 mL
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resultant mixture
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0 (± 1) mol
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Reaction Step Four
Yield
98%

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